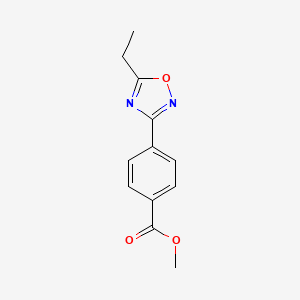

Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-10-13-11(14-17-10)8-4-6-9(7-5-8)12(15)16-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGXGTZPJKLMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of 1,2,4-Oxadiazoles in Medicinal Chemistry

The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered significant attention in the field of drug discovery. Its unique physicochemical properties, including its role as a bioisostere for amide and ester functionalities, make it an attractive scaffold for the development of novel therapeutic agents.[1][2] These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, and anticancer properties.[3][4][5][6][7][8] Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate, the subject of this guide, represents a promising entity within this chemical class, warranting a detailed exploration of its synthesis, properties, and potential applications.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data on analogous compounds.

| Property | Predicted/Inferred Value | Source |

| CAS Number | 196301-94-7 | [9] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | Inferred from structure |

| Molecular Weight | 232.24 g/mol | Inferred from structure |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from related compounds |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry, typically involving the acylation of an amidoxime followed by a cyclodehydration reaction.[1][10][11] The following protocol outlines a robust and reproducible method for the preparation of this compound.

Part 1: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (Intermediate 1)

This initial step involves the formation of the key amidoxime intermediate from the corresponding nitrile.

Experimental Protocol:

-

Reaction Setup: To a solution of methyl 4-cyanobenzoate (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and a suitable base such as sodium bicarbonate or triethylamine (2.0 equivalents).

-

Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

-

Purification: The crude Methyl 4-(N'-hydroxycarbamimidoyl)benzoate can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white crystalline solid.

Part 2: Synthesis of this compound (Final Product)

This final stage involves the acylation of the amidoxime intermediate with propionic anhydride, followed by in-situ cyclization to form the 1,2,4-oxadiazole ring.

Experimental Protocol:

-

Reaction Setup: Dissolve Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Acylation: To the stirred solution, add propionic anhydride (1.2 equivalents) and a catalytic amount of a non-nucleophilic base like pyridine or triethylamine. The reaction is typically carried out at room temperature and monitored by TLC.

-

Cyclization: After the formation of the O-acyl amidoxime intermediate, the cyclization can be induced by heating the reaction mixture to reflux. Alternatively, for a milder approach, the addition of a dehydrating agent or a stronger base like tetrabutylammonium fluoride (TBAF) at room temperature can facilitate the ring closure.[10][11]

-

Work-up and Isolation: Once the cyclization is complete, the reaction mixture is cooled and the solvent is removed. The residue is redissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated.

-

Purification: The final product, this compound, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure compound.

Caption: Hypothesized anticancer mechanisms of action for 1,2,4-oxadiazole derivatives.

Anti-inflammatory Properties

The 1,2,4-oxadiazole nucleus has also been incorporated into molecules with significant anti-inflammatory activity. [4][8][12]These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) or by interfering with pro-inflammatory cytokine signaling. The structural features of this compound make it a candidate for investigation in inflammatory disease models.

Conclusion

This compound is a synthetically accessible compound belonging to the medicinally important class of 1,2,4-oxadiazoles. While specific biological data for this molecule is currently limited, the established therapeutic potential of related compounds in oncology and immunology strongly suggests that it is a valuable candidate for further investigation. The detailed synthetic protocol and predicted analytical data provided in this guide serve as a foundation for researchers to explore the full potential of this promising molecule.

References

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. ResearchGate. Available at: [Link]

-

Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online. Available at: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available at: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). HMDB. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. RSC. Available at: [Link]

-

Discovery of a novel class of 1,2,4-oxadiazole based NLRP3 inflammasome inhibitors. AperTO. Available at: [Link]

-

4 - The Royal Society of Chemistry. RSC. Available at: [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]

-

Figure S5. 1 H NMR spectrum of compound... ResearchGate. Available at: [Link]

-

In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. Available at: [Link]

-

Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate | C22H24N6O3S2. PubChem. Available at: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. NIH. Available at: [Link]

-

Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. PMC. Available at: [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]

- Process for the preparation of 4-hydroxyphenyl benzoate derivatives. Google Patents.

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC. Available at: [Link]

-

methyl-5-(7-nitrobenzo[c]o[1][10][11]xadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. PubMed. Available at: [Link]

-

In-vivo anti-in ammatory Activity of Methyl Thiadiazinan-3yl Butanoate. Pakistan Journal of Health Sciences. Available at: [Link]

-

Synthesis of methyl 3‐(aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates. ResearchGate. Available at: [Link]

-

Ethyl o-methylbenzoate. NIST WebBook. Available at: [Link]

-

Supplementary Information. RSC. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available at: [Link]

-

Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. PubMed. Available at: [Link]

- Process for preparing 4-hydroxycarbazole. Google Patents.

-

(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]

-

Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-. PubMed. Available at: [Link]

-

Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c]o[1][10][11]xadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PMC. Available at: [Link]

-

Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. PubMed. Available at: [Link]

-

Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-t[10][11][13]riazolo[4,3-a]b[1][10]enzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. PubMed. Available at: [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

-

Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate. Available at: [Link]

-

Methyl 4-acetylbenzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. iris.unito.it [iris.unito.it]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocycle integral to medicinal chemistry due to its favorable physicochemical properties and diverse biological activities. As a bioisostere for esters and amides, it offers improved metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive, in-depth analysis of the structure elucidation of a novel 1,2,4-oxadiazole derivative, methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate. This process is fundamental for ensuring the identity, purity, and quality of a synthesized active pharmaceutical ingredient (API), forming the bedrock of any drug discovery and development program.

This document will detail the logical workflow and rationale behind the analytical techniques employed, moving from synthesis to the piecing together of spectroscopic data to confirm the molecular structure. The causality behind experimental choices will be explained, reflecting the thought process of a senior application scientist in the field.

Synthesis and Purification

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of synthetic organic chemistry. The target molecule, this compound, was synthesized via a convergent approach, which is a common strategy to build complexity efficiently.

Experimental Protocol: Synthesis of this compound

-

Step 1: Amidoxime Formation. Methyl 4-cyanobenzoate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in a suitable solvent like ethanol. The mixture is heated to reflux to yield methyl 4-(N'-hydroxycarbamimidoyl)benzoate.

-

Step 2: Acylation of Amidoxime. The resulting amidoxime is then acylated with propionyl chloride in a solvent like pyridine or dichloromethane at 0 °C to room temperature. This forms an O-acyl amidoxime intermediate.

-

Step 3: Cyclodehydration. The O-acyl intermediate is then heated in a high-boiling point solvent such as toluene or xylene to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.

-

Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a white solid.

The purity of the final compound is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) before proceeding to spectroscopic analysis.

Caption: Synthetic workflow for this compound.

Structure Elucidation Workflow

A multi-spectroscopic approach is employed for the unequivocal structure determination of the synthesized compound.[1][2][3] This involves a systematic process of gathering and interpreting data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Sources

Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate: A Technical Guide for Advanced Research

This technical guide provides a comprehensive overview of Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate, a compound of interest for researchers and professionals in drug development and medicinal chemistry. While a specific CAS number for this molecule has not been identified in publicly accessible databases, suggesting its novelty, this document outlines its core identifiers, a detailed, field-proven synthetic protocol, and explores its potential applications based on the well-established bioactivity of the 1,2,4-oxadiazole scaffold.

Core Identifiers and Physicochemical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| Canonical SMILES | CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC |

| InChI Key | (Predicted) |

| CAS Number | Not Found |

Note: Properties such as melting point, boiling point, and solubility would need to be determined experimentally following synthesis.

Rationale and Significance in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities.[1] This five-membered heterocycle is chemically stable and can enhance pharmacokinetic properties such as metabolic stability and cell permeability. The presence of this moiety in a molecule can lead to a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral effects.[2][3]

The title compound, this compound, combines this versatile heterocycle with a methyl benzoate group. This structural arrangement presents a valuable starting point for the development of novel therapeutic agents, with the ester group providing a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, to modulate activity and selectivity.

Synthesis Protocol: A Self-Validating Approach

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. The most common and reliable method involves the acylation of an amidoxime followed by a cyclodehydration reaction.[4] The following protocol is a robust, step-by-step guide for the synthesis of this compound, designed for reproducibility and high yield.

Required Reagents and Equipment

-

Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (Terephthalaldehyde monoxime, N-hydroxy-4-formylbenzamidine)

-

Propionyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Experimental Workflow

The synthesis is a two-step process, which can often be performed as a one-pot reaction, culminating in the formation of the desired 1,2,4-oxadiazole.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amidoxime and the formation of the O-acylated intermediate.

-

Cyclodehydration: Once the acylation is complete, remove the DCM under reduced pressure. To the residue, add anhydrous toluene and heat the mixture to reflux (approximately 110 °C) for 4-6 hours. The cyclization can be monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Potential Applications in Drug Discovery

The structural features of this compound suggest several potential applications in drug discovery and development.

As a Scaffold for Anticancer Agents

Numerous 1,2,4-oxadiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5] The title compound could serve as a key intermediate for the synthesis of a library of analogs to be screened for anticancer properties. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to explore structure-activity relationships.

Development of Anti-inflammatory Drugs

The 1,2,4-oxadiazole nucleus is present in compounds that exhibit anti-inflammatory properties. By modifying the substituents on the phenyl ring and the ethyl group, it may be possible to develop potent and selective inhibitors of inflammatory targets.

In the Design of CNS-active Agents

The 1,2,4-oxadiazole moiety has been incorporated into molecules targeting the central nervous system (CNS), including anticonvulsant and antidepressant agents. The physicochemical properties of the title compound can be fine-tuned to optimize blood-brain barrier penetration for potential CNS applications.

Conclusion

This compound is a promising, albeit not widely documented, chemical entity. This guide provides a robust synthetic pathway and highlights its potential as a valuable building block in the discovery of novel therapeutic agents. The versatility of the 1,2,4-oxadiazole core, combined with the opportunities for chemical modification offered by the methyl benzoate group, makes this compound a compelling subject for further investigation by researchers in medicinal chemistry and drug development.

References

biological activity of 1,2,4-oxadiazole derivatives

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Enduring Potential of a Versatile Heterocycle

The 1,2,4-oxadiazole ring, a five-membered heterocycle first described in 1884, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1] Its significance lies not only in the vast spectrum of biological activities its derivatives possess but also in its valuable role as a bioisostere. The 1,2,4-oxadiazole scaffold can effectively mimic amide and ester functionalities, offering a crucial advantage: enhanced metabolic stability by resisting hydrolysis.[2][3][4] This property, combined with its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, makes it a privileged structure in drug discovery.[5][6]

This guide provides an in-depth exploration of the multifaceted biological activities of 1,2,4-oxadiazole derivatives, intended for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of activities to dissect the underlying mechanisms of action, present validated experimental protocols for their evaluation, and offer insights into structure-activity relationships (SAR). The narrative is structured to reflect the major therapeutic areas where these compounds have shown the most promise: oncology, inflammation, infectious diseases, and neuropharmacology.

Section 1: The 1,2,4-Oxadiazole Scaffold in Oncology

The fight against cancer, a disease characterized by uncontrolled cell growth, has been a primary focus for the application of 1,2,4-oxadiazole derivatives.[7][8] These compounds exert their anti-proliferative effects through diverse mechanisms, including enzyme inhibition and the modulation of critical signaling pathways.[7]

Mechanisms of Anticancer Activity

A key strategy in cancer therapy is the targeted inhibition of enzymes that are overactive in cancer cells. 1,2,4-oxadiazole derivatives have been successfully developed as inhibitors for several important oncological targets.

-

Carbonic Anhydrase (CA) Inhibition : Certain 1,2,4-oxadiazole-arylsulfonamides have been identified as selective inhibitors of carbonic anhydrase isoforms, such as CAIX, which are implicated in tumor progression.[3][8]

-

Histone Deacetylase (HDAC) Inhibition : Novel 1,2,4-oxadiazole hydroxamate-based derivatives have shown potent inhibitory activity against HDAC-1, an enzyme class that is a key regulator of gene expression and a validated target in oncology.[3]

-

General Cytotoxicity : Many derivatives exhibit broad cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and colon (HCT-116) cancer.[3][7][9][10] The precise mechanisms are often multifactorial, leading to apoptosis and cell cycle arrest.

Representative Anticancer 1,2,4-Oxadiazole Derivatives

The following table summarizes the activity of selected 1,2,4-oxadiazole derivatives, illustrating the potency that can be achieved with this scaffold.

| Compound Class/Reference Example | Target Cell Line(s) | Reported IC₅₀ Values (µM) | Mechanism/Target | Reference |

| 1,2,4-Oxadiazole linked Imidazopyrazine (16b) | MCF-7, A-549, A-375 | 0.22, 1.09, 1.18 | Cytotoxicity | [9][11] |

| 1,2,4-Oxadiazole-1,2,3-triazole-pyrazole (16) | MCF-7 | 0.081 | Cytotoxicity | [7][12] |

| Isatin-based 1,2,4-Oxadiazole (17a) | Mantel Cell Lymphoma (MCL) | 0.4 - 1.5 | Cytotoxicity | [11] |

| 5-Fluorouracil-linked 1,2,4-Oxadiazole (7a) | A549 | 0.18 | Cytotoxicity | [10] |

| Nortopsentin Analog (17a) | HCT-116 | In the micromolar range | Cytotoxicity | [3] |

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. Its principle relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is target- and cell-line dependent and should be optimized.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Visually confirm the formation of purple formazan crystals in the vehicle control wells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Anti-Inflammatory Activity and NF-κB Inhibition

Chronic inflammation is a key driver of numerous diseases. 1,2,4-oxadiazole derivatives have emerged as potent anti-inflammatory agents, often by targeting the master regulator of inflammation, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14]

Mechanism: Targeting the NF-κB Signaling Pathway

The NF-κB pathway is a critical signaling cascade that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the p65 subunit of NF-κB is phosphorylated, leading to its translocation into the nucleus where it initiates gene transcription.

Several 1,2,4-oxadiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting this process.[14] They can block the phosphorylation of p65, thereby preventing its nuclear translocation and subsequent activation of inflammatory genes.[13][14]

Caption: Inhibition of the NF-κB pathway by a 1,2,4-oxadiazole derivative.

Experimental Protocol: Screening for Anti-Inflammatory Activity

A robust workflow is essential for identifying and validating anti-inflammatory compounds. This typically starts with a high-throughput primary screen followed by more detailed mechanistic assays.

Caption: A typical workflow for screening anti-inflammatory compounds.

2.2.1. Protocol for Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants. It is a common primary screen for inflammation.

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole compounds for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control). Incubate for 24 hours.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature in the dark.

-

Measurement: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Section 3: Antimicrobial and Antifungal Applications

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antifungals.[15] The 1,2,4-oxadiazole scaffold has yielded compounds with significant activity against a range of pathogens.[2][4][16]

Antibacterial Activity

Derivatives of 1,2,4-oxadiazole have demonstrated potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[15][17] The mechanism of action for some of these compounds involves the inhibition of cell wall synthesis.[15] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the aryl rings of the molecule are crucial for antibacterial potency.[15][17] For instance, a hydrogen-bond donor in one of the rings is often necessary for activity.[15]

Antifungal Activity

1,2,4-oxadiazole derivatives have also been explored as antifungal agents against various plant-pathogenic fungi.[18][19] Some compounds have shown efficacy comparable to or better than commercial fungicides.[18][19] A proposed mechanism for some of these derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[18][19]

Representative Antimicrobial Data

| Compound Class | Target Organism(s) | Reported MIC/EC₅₀ (µg/mL) | Reference |

| Indole-substituted Oxadiazole (58) | S. aureus ATCC | MIC: 4 | [4] |

| 2-morpholinoquinoline appended Oxadiazole | Gram-positive & Gram-negative bacteria, Fungi | Potent activity reported | [4] |

| Anisic acid-based Oxadiazole (4f) | C. capsica | EC₅₀: 8.81 | [18][19] |

| Amide-containing Oxadiazole (F15) | S. sclerotiorum | EC₅₀: 2.9 | [20] |

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[4]

-

Preparation of Inoculum: Grow the bacterial or fungal strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 1,2,4-oxadiazole compound in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a plate reader.

Section 4: Applications in Neuropharmacology

The 1,2,4-oxadiazole scaffold is also being investigated for its potential in treating neurological and psychiatric disorders, including ischemic stroke and psychosis.[21][22]

Neuroprotective Effects

In the context of ischemic stroke, certain bisphenol hydroxyl-substituted 1,2,4-oxadiazole derivatives have demonstrated significant neuroprotective capabilities.[22] One lead compound was shown to reduce brain infarction and improve neurological function in a rat model of stroke.[22]

The mechanism involves the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) antioxidant defense system.[22] The compound promotes the nuclear translocation of Nrf2, leading to an increased expression of downstream antioxidant enzymes like heme oxygenase 1 (HO-1). This helps protect neurons from oxidative injury and apoptosis.[22]

Modulation of Glutamate Receptors

Other 1,2,4-oxadiazole derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[21][23] These compounds have shown antipsychotic-like properties in preclinical models.[21] Allosteric modulation offers a more nuanced approach to receptor targeting compared to direct agonists or antagonists, which can be a significant advantage in developing treatments for complex psychiatric disorders.[21]

Section 5: Synthesis and Future Outlook

The synthesis of 1,2,4-oxadiazoles is well-established, with the most common route involving the reaction of an amidoxime with a carbonyl derivative like an acyl chloride or carboxylic acid.[4][15] This accessibility allows for extensive chemical exploration and the generation of diverse compound libraries for screening.

Caption: General synthesis route for 1,2,4-oxadiazole derivatives.

Conclusion and Future Directions

The 1,2,4-oxadiazole ring is a remarkably versatile and privileged scaffold in drug discovery. Its derivatives have demonstrated a wide array of potent biological activities, from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects.[1][2][3] The bioisosteric replacement of labile ester and amide groups with the stable oxadiazole ring continues to be a highly effective strategy for improving the pharmacokinetic properties of drug candidates.[3]

Future research will likely focus on several key areas:

-

Target Selectivity: Refining the structures of 1,2,4-oxadiazole derivatives to achieve higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Novel Mechanisms: Exploring new biological targets and pathways that can be modulated by this scaffold.

-

Drug Conjugates: Linking 1,2,4-oxadiazole moieties to other pharmacophores or targeting ligands to create hybrid drugs with enhanced efficacy or targeted delivery.[10]

-

Theranostics: Investigating the potential of incorporating imaging agents or radioligands into 1,2,4-oxadiazole structures for diagnostic and therapeutic applications.

The continued exploration of the chemical space around the 1,2,4-oxadiazole nucleus, guided by the robust experimental and computational methodologies outlined in this guide, holds immense promise for the development of the next generation of therapeutics.

References

- A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie.

- Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. National Institutes of Health.

- Exploration of the Structure-Activity Relationship of 1,2,4-oxadiazole Antibiotics. PubMed.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Source unavailable.

- Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central.

- A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing.

- Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. ResearchGate.

- Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. PubMed.

- Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. ResearchGate.

- A Comparative Analysis of the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers. Benchchem.

- Biological activity of oxadiazole and thiadiazole derivatives. Semantic Scholar.

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI.

- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PubMed Central.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar.

- A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate.

- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. PubMed Central.

- New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Source unavailable.

- Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub.

- Oxadiazole: A highly versatile scaffold in drug discovery. PubMed.

- A two-decade overview of oxadiazole derivatives as promising anticancer agents. National Institutes of Health.

- New 1,2,4-oxadiazole derivatives with positive mGlu 4 receptor modulation activity and antipsychotic-like properties. Scilit.

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI.

- Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. PubMed.

- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.

- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI.

- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.

- Scaffolds of the 1,2,4-oxadiazoles with different anti-infective... ResearchGate.

- Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol | Request PDF. ResearchGate.

- Evaluation of Antibacterial and Antifungal Activity of some 1, 3, 4 Oxadiazoles. Iranian Journal of Pharmacology and Therapeutics.

- (PDF) Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. ResearchGate.

- Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. MDPI.

- 1,2,4-oxadiazole derivatives - Page 1. BioWorld.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpt.iums.ac.ir [ijpt.iums.ac.ir]

- 17. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scilit.com [scilit.com]

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone in the design of novel therapeutics. Its metabolic stability and its capacity to act as a bioisosteric replacement for amide and ester functionalities have cemented its status as a "privileged scaffold".[1][2] This unique combination of properties has enabled the development of 1,2,4-oxadiazole-containing compounds that exhibit a remarkable breadth of pharmacological activities, including neuroprotective, anticancer, and anti-inflammatory effects.[3][4]

This technical guide provides a comprehensive exploration of the key molecular targets of 1,2,4-oxadiazole compounds. Moving beyond a simple enumeration of targets, this document, crafted from the perspective of a Senior Application Scientist, delves into the causality behind experimental designs, provides detailed, field-proven protocols, and visualizes the intricate biological pathways these compounds modulate. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accelerate the discovery and development of next-generation therapies based on this versatile scaffold.

Therapeutic Targets in Neurodegenerative Disorders: Combating the Complexity of Alzheimer's Disease

The multifaceted nature of neurodegenerative disorders, particularly Alzheimer's disease (AD), necessitates a multi-pronged therapeutic approach. The 1,2,4-oxadiazole scaffold has proven to be a fertile ground for the development of multi-target agents that can simultaneously address several key pathological cascades in AD.[5]

A primary strategy in AD therapy has been to ameliorate the decline in acetylcholine levels, a neurotransmitter crucial for learning and memory. This is achieved by inhibiting the enzymes responsible for its degradation: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[6][7] Additionally, the modulation of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters and the generation of reactive oxygen species, represents another important therapeutic avenue.[5][6]

Recent research has also highlighted the potential of targeting the metabotropic glutamate receptor 1 (mGluR1) and its downstream signaling, including the CaMKIIα/Fos pathway, in mitigating the cognitive decline associated with AD.[8]

Quantitative Data: Inhibitory Potency of 1,2,4-Oxadiazole Derivatives

The following table summarizes the inhibitory concentrations (IC50) of representative 1,2,4-oxadiazole compounds against key enzymatic targets in Alzheimer's disease, demonstrating the scaffold's potential for potent and selective inhibition.

| Target Enzyme | 1,2,4-Oxadiazole Derivative(s) | IC50 Values (µM) | Therapeutic Area | Reference(s) |

| Acetylcholinesterase (AChE) | Compounds 1b, 2a-c, 3b, 4a-c, 5a-c | 0.00098 - 0.07920 | Alzheimer's Disease | [5] |

| Butyrylcholinesterase (BuChE) | Compound 6n | 5.07 | Alzheimer's Disease | [7] |

| Monoamine Oxidase-B (MAO-B) | Compounds 2b, 2c | 74.68 - 225.48 | Alzheimer's Disease | [6] |

| Monoamine Oxidase-B (MAO-B) | Compounds 3b, 4c | 117.43 - 140.02 | Alzheimer's Disease | [5] |

Experimental Protocols

This spectrophotometric assay is a widely adopted method for quantifying cholinesterase activity. The principle lies in the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

1,2,4-oxadiazole test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of DTNB solution (0.25 mM), and 20 µL of the test compound solution to each well.[9]

-

Add 20 µL of AChE enzyme solution to each well and incubate the plate at 25°C for 15-20 minutes.[9][10]

-

Initiate the reaction by adding 10 µL of ATCI substrate solution (0.4 mM) to each well.[9][10]

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.[10]

-

Calculate the rate of reaction for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay follows the same principle as the AChE inhibition assay but utilizes butyrylthiocholine as the substrate and BuChE as the enzyme.

Materials:

-

Butyrylcholinesterase (BuChE) enzyme

-

Butyrylthiocholine iodide substrate

-

DTNB

-

Phosphate buffer (pH 8.0)

-

1,2,4-oxadiazole test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Follow the same procedure as for the AChE inhibition assay, substituting BuChE for AChE and butyrylthiocholine iodide for acetylthiocholine iodide. A commercially available kit can also be used, following the manufacturer's instructions.[11][12]

-

For a typical reaction, prepare a 10-fold dilution of the reconstituted BuChE enzyme.[11]

-

Add 10 µL of the diluted test inhibitor to the sample wells.[11]

-

Add 5 µL of the diluted BuChE enzyme to the sample, inhibitor control, solvent control, and enzyme control wells.[11]

-

Incubate at room temperature for 30 minutes, protected from light.[11]

-

Prepare a reaction mix containing assay buffer and the BuChE substrate.[11]

-

Add 20 µL of the reaction mix to all wells to start the reaction.[11]

-

Measure the absorbance at 412 nm in kinetic mode for 30-60 minutes.[11]

-

Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

This fluorometric assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H2O2) in a coupled enzymatic reaction.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Horseradish peroxidase (HRP)

-

Fluorogenic probe (e.g., Amplex Red)

-

MAO-B assay buffer

-

1,2,4-oxadiazole test compounds

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the 1,2,4-oxadiazole test compounds.

-

In a black 96-well plate, add 10 µL of the test inhibitor or control to the appropriate wells.[13][14]

-

Prepare the MAO-B enzyme solution by diluting the stock enzyme in the assay buffer. Add 50 µL of the diluted enzyme solution to the wells and incubate for 10 minutes at 37°C.[13][14]

-

Prepare the MAO-B substrate solution containing the substrate, HRP, and the fluorogenic probe.[13]

-

Initiate the reaction by adding 40 µL of the substrate solution to each well.[13]

-

Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 minutes.[13]

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Signaling Pathway Visualization

Caption: Key enzymatic targets for 1,2,4-oxadiazoles in Alzheimer's disease.

Therapeutic Targets in Oncology: A Multi-faceted Approach to Cancer Treatment

The 1,2,4-oxadiazole scaffold has been extensively explored in the development of anticancer agents, demonstrating activity against a wide array of malignancies.[15][16] This is attributed to the ability of 1,2,4-oxadiazole derivatives to interact with and modulate the activity of various key proteins involved in cancer cell proliferation, survival, and metastasis.

Prominent among these targets are enzymes that play crucial roles in cancer epigenetics and signaling, such as Histone Deacetylases (HDACs) and protein kinases.[15][17] Additionally, 1,2,4-oxadiazoles have been shown to target critical components of cancer cell signaling pathways, including STAT3, and to induce apoptosis through the activation of caspases.[18][19]

Quantitative Data: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

The following table presents the half-maximal inhibitory or growth inhibitory concentrations (IC50/GI50) of selected 1,2,4-oxadiazole compounds against various cancer-related targets and cell lines.

| Target/Cell Line | 1,2,4-Oxadiazole Derivative(s) | IC50/GI50 Values | Therapeutic Area | Reference(s) |

| HDAC1 | Derivative 16 | 0.017 µM | Cancer | [15] |

| EGFR | Compound 33 | 0.34 µM (on MCF-7 cells) | Cancer | [15] |

| Telomerase | Compounds 8, 9 | 0.8 - 1.2 µM (against HepG2 cells) | Cancer | [15] |

| STAT3 | Compound 12d | 1.5 µM (on MCF7 cells) | Breast Cancer | [18] |

| Caspase-3 Activation | 3-Aryl-5-aryl-1,2,4-oxadiazoles | - | Cancer | [19] |

| Carbonic Anhydrase IX | Compound 29 | - | Cancer | [1] |

| A549, MCF-7, A375 cell lines | Compounds 14a-d | 0.12 - 2.78 µM | Cancer | [4] |

Experimental Protocols

This fluorometric assay measures the activity of HDAC enzymes by quantifying the deacetylation of a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1)

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

1,2,4-oxadiazole test compounds

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the 1,2,4-oxadiazole test compounds.

-

In a black 96-well plate, add the HDAC enzyme, assay buffer, and the test compound.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC50 value.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human kinase (e.g., EGFR, c-Met)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

1,2,4-oxadiazole test compounds

-

White 96-well or 384-well plate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the 1,2,4-oxadiazole test compounds.[17][20]

-

In a white plate, add the kinase, the test compound, and the kinase substrate in the assay buffer.[17][20][21]

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).[17][22]

-

Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent.[17][21]

-

Incubate for a further 10-15 minutes to stabilize the luminescent signal.[17]

-

The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Visualization

Caption: Inhibition of the EGFR signaling pathway by 1,2,4-oxadiazole compounds.

Therapeutic Targets in Inflammatory Diseases: Modulating the NF-κB Pathway

Chronic inflammation is a hallmark of numerous diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[23][24] The NF-κB signaling pathway is therefore a prime target for the development of anti-inflammatory drugs. Several 1,2,4-oxadiazole derivatives have demonstrated potent anti-inflammatory activity by inhibiting the activation of the NF-κB pathway.[12][23][24]

Experimental Protocol

This cell-based assay is used to quantify the transcriptional activity of NF-κB. It typically employs a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of NF-κB response elements.

Materials:

-

A stable cell line expressing an NF-κB reporter construct (e.g., HEK293-NF-κB-luciferase).

-

Cell culture medium and supplements.

-

An inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).

-

1,2,4-oxadiazole test compounds.

-

Luciferase assay reagent.

-

White, clear-bottom 96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the 1,2,4-oxadiazole test compounds for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate concentration of TNF-α or LPS to activate the NF-κB pathway.[25]

-

Incubate the cells for a further period (e.g., 6-24 hours) to allow for reporter gene expression.[25]

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

-

The luminescence signal is directly proportional to NF-κB transcriptional activity.

-

Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value for each compound.

Signaling Pathway Visualization

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole compounds.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents. Its versatility allows for the targeting of a diverse range of proteins and pathways implicated in some of the most challenging human diseases. The ability to fine-tune the physicochemical properties of 1,2,4-oxadiazole derivatives through synthetic modifications provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on the development of highly selective inhibitors for specific enzyme isoforms or receptor subtypes to minimize off-target effects. Furthermore, the application of advanced computational methods, such as molecular dynamics simulations and free energy calculations, will undoubtedly play a crucial role in the rational design of next-generation 1,2,4-oxadiazole-based drugs. The continued exploration of this privileged scaffold holds immense promise for the development of innovative therapies that can address significant unmet medical needs.

References

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central. Available at: [Link]

-

Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. PubMed Central. Available at: [Link]

-

Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Scilit. Available at: [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PubMed Central. Available at: [Link]

-

Identification of Compounds for Butyrylcholinesterase Inhibition. PubMed Central. Available at: [Link]

-

Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. PubMed. Available at: [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. ResearchGate. Available at: [Link]

-

Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. PubMed. Available at: [Link]

-

c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

Caspase Activity Assay. Creative Bioarray. Available at: [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available at: [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. PubMed. Available at: [Link]

-

Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway. PubMed Central. Available at: [Link]

-

CAMK2gamma Kinase Datasheet. Reaction Biology. Available at: [Link]

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Available at: [Link]

-

Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]

-

Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. PubMed Central. Available at: [Link]

-

Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. Available at: [Link]

-

Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PubMed Central. Available at: [Link]

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Available at: [Link]

-

Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene. PubMed Central. Available at: [Link]

-

Full article: Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Taylor & Francis Online. Available at: [Link]

-

c-MET (L1195F) Kinase Assay Service. Reaction Biology. Available at: [Link]

-

Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PubMed Central. Available at: [Link]

-

Protein detection of total and phosphorylated STAT3 by Western blotting... ResearchGate. Available at: [Link]

-

Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Available at: [Link]

-

EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

-

c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

MET Kinase Assay. ResearchGate. Available at: [Link]

-

c-Met (del 963-1009) Kinase Assay Kit (Discontinued). BPS Bioscience. Available at: [Link]

-

Western blot analysis of STAT1 and STAT3 expression and... ResearchGate. Available at: [Link]

Sources

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 3. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. pnas.org [pnas.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [promega.com]

- 7. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.cn [abcam.cn]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Monoamine oxidase B Activity Assay Kit ((MAOB Assay) (ab109912) | Abcam [abcam.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. abeomics.com [abeomics.com]

- 19. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. promega.com [promega.com]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is not extensively available, this document leverages established principles of 1,2,4-oxadiazole chemistry to detail its synthesis, predict its physicochemical properties, and explore its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which has emerged as a significant scaffold in medicinal chemistry.[1] Its unique properties, including its role as a bioisostere for esters and amides, contribute to its metabolic stability and ability to participate in hydrogen bonding, making it an important pharmacophore for ligand binding.[2] The 1,2,4-oxadiazole moiety is present in a variety of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide focuses on a specific derivative, this compound, to illustrate the synthetic strategies and potential utility of this important class of compounds.

Synthesis of this compound

The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[4] This intermediate is typically formed from the reaction of an amidoxime with an acylating agent, such as an ester, acyl chloride, or carboxylic acid.[3][5] A plausible and efficient synthetic route for this compound is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available materials:

-

Formation of the Amidoxime: Reaction of methyl 4-cyanobenzoate with hydroxylamine to generate 4-(N'-hydroxycarbamimidoyl)benzoate.

-

Cyclization to the 1,2,4-Oxadiazole: Acylation of the amidoxime with propionyl chloride followed by dehydrative cyclization to yield the target compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (Amidoxime Intermediate)

-

To a solution of methyl 4-cyanobenzoate (1 equivalent) in a suitable solvent such as ethanol or methanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and a base like sodium carbonate or triethylamine (2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude amidoxime.

-

Purify the crude product by recrystallization or column chromatography to yield pure Methyl 4-(N'-hydroxycarbamimidoyl)benzoate.

Step 2: Synthesis of this compound (Target Compound)

-

Dissolve the synthesized amidoxime (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C and add a base, such as pyridine or triethylamine (1.2 equivalents).

-

Slowly add propionyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the formation of the O-acyl amidoxime intermediate is complete (monitor by TLC).

-

For the cyclization step, the reaction mixture can be heated to reflux, or a dehydrating agent can be added. Alternatively, a one-pot synthesis can be performed by reacting the amidoxime and acyl chloride in a high-boiling solvent like pyridine and heating the mixture.[6]

-

After completion of the cyclization, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.

Physicochemical Properties and Characterization

| Property | Predicted Value/Characteristic |

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.24 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents |

| LogP | Estimated to be in the range of 2.5 - 3.5 |

| Hydrogen Bond Acceptors | 5 (Oxygen and Nitrogen atoms) |

| Hydrogen Bond Donors | 0 |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation, confirming the presence of the ethyl group, the benzoate moiety, and the correct substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the C=O of the ester and the C=N and N-O bonds of the oxadiazole ring.

-

Melting Point: To determine the purity of the synthesized compound.

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[7] The structural features of this compound suggest several potential areas of interest for drug discovery.

As a Bioisostere in Lead Optimization

The 1,2,4-oxadiazole ring is a well-known bioisostere of the ester and amide functional groups.[2] This property is valuable in drug design as it can improve the metabolic stability and pharmacokinetic profile of a lead compound by replacing a metabolically labile ester or amide group. The ethyl group at the 5-position and the methyl benzoate at the 3-position provide handles for further structural modifications to optimize target binding and ADME properties.

Potential as an Anticancer Agent

Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity.[3] For example, certain derivatives have been shown to inhibit the c-Myc-Max dimerization, a key interaction in many cancers.[8][9] The aromatic benzoate moiety in the target compound could potentially interact with protein targets through pi-stacking or other non-covalent interactions, a common feature in many small molecule kinase inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate: A-Technical Guide

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel small molecule, Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate. Due to the limited publicly available scientific literature on this specific compound, this document outlines a robust, multi-pronged investigational approach. By leveraging the known biological activities of the 1,2,4-oxadiazole scaffold as a starting point, we present a logical and detailed roadmap for researchers, scientists, and drug development professionals to identify and validate its molecular targets and downstream signaling pathways. This guide integrates computational, biochemical, and cell-based methodologies to provide a self-validating system for MoA discovery.

Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1] This scaffold is a common feature in a variety of compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The 1,2,4-oxadiazole moiety is often considered a bioisostere for ester and amide groups, offering improved metabolic stability and molecular rigidity, which are desirable characteristics in drug design.[2][3]

Given the diverse pharmacological profile of 1,2,4-oxadiazole derivatives, this compound holds promise as a potential therapeutic agent. However, without a defined mechanism of action, its development is stalled. This guide, therefore, serves as a comprehensive blueprint for its investigation.

Postulated Mechanisms of Action Based on the 1,2,4-Oxadiazole Core

Based on the extensive literature on 1,2,4-oxadiazole-containing compounds, several potential mechanisms of action for this compound can be hypothesized:

-

Enzyme Inhibition: Many 1,2,4-oxadiazole derivatives have been shown to inhibit various enzymes. For instance, some derivatives act as inhibitors of human DNA topoisomerase IIα, while others have shown inhibitory activity against cyclooxygenase-2 (COX-2).[4]

-

Receptor Modulation: The 1,2,4-oxadiazole ring can interact with various receptors, such as the 5-hydroxytryptamine1B/D (5-HT1B/D) receptor.[5]

-

Protein-Protein Interaction Disruption: Some small molecules containing oxadiazole rings have been shown to inhibit protein-protein interactions, such as the c-Myc-Max dimerization, which is crucial for cancer cell proliferation.[6]

-

Antimicrobial Activity: The 1,2,4-oxadiazole scaffold is present in compounds with antibacterial and antifungal properties.[1][4] The mechanism for this can involve various targets, including enzymes essential for microbial survival.

These postulated mechanisms provide a solid foundation for designing a targeted and efficient MoA elucidation strategy.

A Phased Approach to Mechanism of Action Elucidation

A systematic and multi-faceted approach is essential for accurately defining the MoA of a novel compound. We propose a three-phased strategy:

Phase 1: Initial Phenotypic Screening and Target Class Identification Phase 2: Specific Target Identification and Validation Phase 3: Pathway Analysis and Functional Characterization

Below is a detailed workflow for this phased approach:

Caption: A phased workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Phenotypic Screening and Target Class Identification

The initial step involves broad screening to understand the compound's general biological effects.

Protocol 1: Cell Viability and Proliferation Assay

-

Cell Seeding: Plate a panel of diverse human cancer cell lines (e.g., MCF-7, A549, PC3) in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence to determine the number of viable cells.

-

Data Analysis: Calculate the IC50 value for each cell line to determine the compound's potency.

Protocol 2: Broad Target Class Screening

-